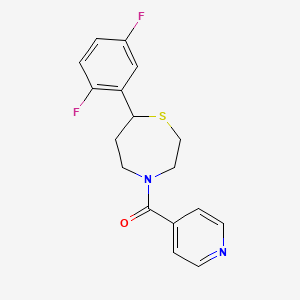

7-(2,5-difluorophenyl)-4-(pyridine-4-carbonyl)-1,4-thiazepane

Description

7-(2,5-Difluorophenyl)-4-(pyridine-4-carbonyl)-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring. The molecule is substituted at position 7 with a 2,5-difluorophenyl group and at position 4 with a pyridine-4-carbonyl moiety.

Properties

IUPAC Name |

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2OS/c18-13-1-2-15(19)14(11-13)16-5-8-21(9-10-23-16)17(22)12-3-6-20-7-4-12/h1-4,6-7,11,16H,5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFNAVAETPLVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2,5-difluorophenyl)-4-(pyridine-4-carbonyl)-1,4-thiazepane” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors containing sulfur and nitrogen.

Introduction of the Difluorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the difluorophenyl group to the thiazepane ring.

Attachment of the Pyridine Carbonyl Group: This can be done through acylation reactions, such as Friedel-Crafts acylation, to introduce the pyridine carbonyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“7-(2,5-difluorophenyl)-4-(pyridine-4-carbonyl)-1,4-thiazepane” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

“7-(2,5-difluorophenyl)-4-(pyridine-4-carbonyl)-1,4-thiazepane” may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for “7-(2,5-difluorophenyl)-4-(pyridine-4-carbonyl)-1,4-thiazepane” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,4-Thiazepane Family

Compound A: 1-(7-(2,5-Difluorophenyl)-1,4-Thiazepan-4-yl)-2-(3-(Trifluoromethyl)phenyl)Ethanone

- Structure : Shares the 1,4-thiazepane core and 7-(2,5-difluorophenyl) substitution but differs at position 4, where a 3-(trifluoromethyl)phenyl acetyl group replaces the pyridine-4-carbonyl moiety .

- Molecular Formula: C20H18F5NOS (MW: 415.4 g/mol) vs. the target compound’s estimated formula C18H15F2N2OS (MW: ~349.4 g/mol).

- In contrast, Compound A’s 3-(trifluoromethyl)phenyl acetyl group adds strong electron-withdrawing effects and lipophilicity due to the CF3 group . Fluorination Pattern: Both compounds feature a 2,5-difluorophenyl group, but Compound A includes an additional trifluoromethyl group, increasing its molecular weight and hydrophobicity.

Compound B: 7-Phenyl-5-Thiazolo[4,5-d]Pyrimidine Derivatives (e.g., Compound 19/20 from )

- Structure: Features a thiazolo[4,5-d]pyrimidine core instead of 1,4-thiazepane, with substitutions including phenyl, hydroxychromenyl, and methylthienopyrimidinone groups .

- Key Differences: Core Heterocycle: The thiazolo[4,5-d]pyrimidine system is a fused bicyclic structure with two nitrogen atoms and one sulfur, contrasting with the monocyclic 1,4-thiazepane. This difference impacts ring strain, conformational flexibility, and electronic properties.

Physicochemical and Pharmacokinetic Properties

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

7-(2,5-Difluorophenyl)-4-(pyridine-4-carbonyl)-1,4-thiazepane is a synthetic organic compound belonging to the thiazepane class, characterized by a seven-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- IUPAC Name : 7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-pyridin-4-ylmethanone

- Molecular Formula : C17H16F2N2OS

- Molecular Weight : 344.38 g/mol

- CAS Number : 1706091-94-2

The biological activity of 7-(2,5-difluorophenyl)-4-(pyridine-4-carbonyl)-1,4-thiazepane is primarily attributed to its interactions with various molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with receptors, influencing signal transduction pathways.

- Antiproliferative Effects : Preliminary studies suggest potential activity against cancer cell lines.

Antiproliferative Activity

Recent research has highlighted the antiproliferative effects of thiazepane derivatives. In a study evaluating various derivatives against cancer cell lines (breast, colon, and lung), compounds similar in structure to 7-(2,5-difluorophenyl)-4-(pyridine-4-carbonyl)-1,4-thiazepane demonstrated significant cytotoxicity. The highest activity was observed in compounds with fluorinated aryl groups .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 10 |

| Compound B | Colon Cancer | 15 |

| 7-(2,5-Difluorophenyl)-4-(pyridine-4-carbonyl)-1,4-thiazepane | Lung Cancer | TBD |

Mechanistic Insights

The mechanism behind the antiproliferative activity appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased cell viability in treated cultures. Further studies are required to elucidate the specific pathways involved.

Case Studies

-

Case Study on Fluorinated Thiazepanes :

A series of fluorinated thiazepanes were synthesized and tested for their biological activities. The study found that modifications on the aromatic rings significantly influenced their biological profiles. Notably, compounds with difluoro substitutions exhibited enhanced potency against certain cancer types . -

Comparative Analysis :

A comparative analysis of thiazepane derivatives revealed that those containing pyridine and difluorophenyl groups showed superior activities compared to their non-fluorinated counterparts. This suggests that fluorination may play a crucial role in enhancing bioactivity through improved binding affinity to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.